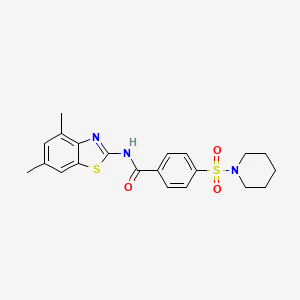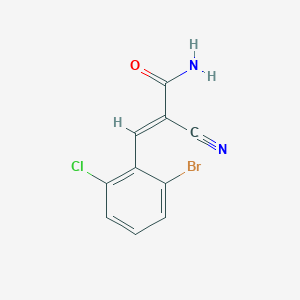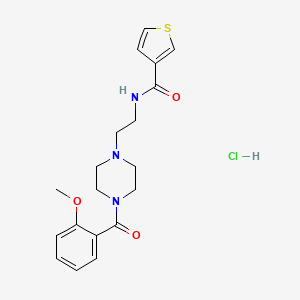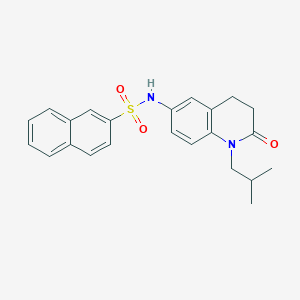![molecular formula C16H16ClNO2S B2581218 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime CAS No. 477867-76-8](/img/structure/B2581218.png)
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime typically involves the following steps:
Formation of the Ketone Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base such as sodium hydroxide to form 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone.
Oximation: The ketone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the oxime derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science:
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxime group can also facilitate binding to metal ions, influencing its activity in catalytic processes.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone: Lacks the oxime group, which may result in different reactivity and applications.
4-Chlorophenyl-4-methoxyphenylmethanone: A simpler structure without the propanone and oxime groups, used in different contexts.
Uniqueness: 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both the chlorophenyl and methoxyphenyl groups, along with the oxime functionality, makes it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpropylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(18-19)12-2-4-13(17)5-3-12/h2-9,19H,10-11H2,1H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEITRHEHQMXFG-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=NO)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SCC/C(=N/O)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
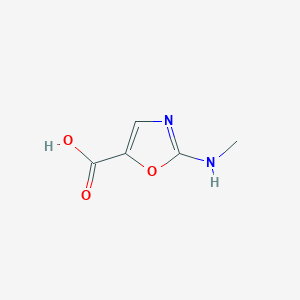

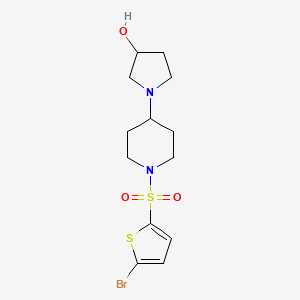
![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)
![2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide](/img/structure/B2581147.png)

